2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONLCTDADGEGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene Derivative Formation: : Starting from thiophene, the compound undergoes nitration, reduction, and then cyclization to form 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole.
Triazole Incorporation: : The triazole is then subjected to a thioether formation reaction with 2-chloro-N-(2-fluorophenyl)acetamide, forming the final compound under mild base conditions.
Industrial Production Methods: Scaling up involves optimizing reaction conditions to maintain high yields and purity. Common techniques include continuous flow synthesis and automated batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Forms sulfoxides and sulfones.
Reduction: : Reduces nitro groups to amines.
Substitution: : Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminium hydride or catalytic hydrogenation.
Solvents and Catalysts: : Dimethyl sulfoxide (DMSO), dichloromethane, and palladium catalysts.
Major Products: The reactions yield various oxidized and reduced derivatives, along with substitution products like halogenated or alkylated versions.
Scientific Research Applications
Chemistry: : Used as a precursor for synthesizing complex molecules. Biology : Investigated for its potential as a pharmacophore in drug design. Medicine : Examined for its antimicrobial, antifungal, and anticancer activities. Industry : Utilized in the synthesis of specialty chemicals and polymers.
Mechanism of Action
Molecular Targets and Pathways: It interacts with enzymes and receptors, modulating biological pathways involved in cell proliferation, apoptosis, and microbial growth. Its fluorophenyl and thiophene groups enable unique interactions with target molecules.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Table 2: Activity Comparison
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule notable for its diverse biological activities. It incorporates a triazole ring, a thiophene moiety, and an acetamide group, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 328.37 g/mol. The structure features:
- Triazole ring : Known for its pharmacological properties.
- Thiophene ring : Enhances lipophilicity and biological interaction.
- Acetamide group : Contributes to the compound's reactivity.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. The presence of the thiophene group in this compound is believed to enhance its interaction with biological membranes, potentially increasing its efficacy against pathogens.
- Antifungal Activity : Studies have shown that similar triazole derivatives possess potent antifungal properties. For instance, certain triazoles have demonstrated effectiveness against Aspergillus species and other fungi at low concentrations (MIC values ranging from 0.01 to 0.27 μmol/mL) .
- Antibacterial Activity : The compound's structural components suggest potential antibacterial activity. Triazole derivatives have been reported to inhibit various Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), with some showing activity up to 16 times greater than conventional antibiotics like ampicillin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with enzyme active sites, potentially inhibiting critical metabolic pathways in pathogens.
- Disruption of Cellular Processes : The compound may interfere with cellular processes such as protein synthesis or cell wall integrity due to its lipophilic nature.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(p-tolyl)acetamide | Phenyl group instead of thiophen | Antifungal properties |
| 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)acetamide | Methoxy substitution | Antibacterial activity |
| 5-(thiophen-3-yl)-4H-1,2,4-triazol-3-thiol | Different triazole derivative | Antioxidant properties |
The unique combination of the thiophene ring and the fluorinated phenyl group in this compound may enhance its lipophilicity and overall biological activity compared to other triazole derivatives.
Synthesis
The synthesis of This compound typically involves multi-step reactions:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thiophene moiety via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
Case Studies
Several studies have investigated compounds related to this structure:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
